molecular formula C8H11NO4 B15146589 3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid CAS No. 682803-04-9

3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid

Cat. No.: B15146589
CAS No.: 682803-04-9
M. Wt: 185.18 g/mol
InChI Key: FIJDZTGKISHNGJ-UHFFFAOYSA-N
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Description

3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of glycine with hydroxymethylfurfural (HMF) under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and advanced purification techniques to achieve high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted amino acids .

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and hydroxymethyl group play crucial roles in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

682803-04-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

3-amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid

InChI

InChI=1S/C8H11NO4/c9-6(3-8(11)12)7-2-1-5(4-10)13-7/h1-2,6,10H,3-4,9H2,(H,11,12)

InChI Key

FIJDZTGKISHNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(CC(=O)O)N)CO

Origin of Product

United States

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